Home > Products > Screening Compounds P123541 > 4-Amino-3-(pyrrolidin-1-yl)benzamide
4-Amino-3-(pyrrolidin-1-yl)benzamide - 917909-55-8

4-Amino-3-(pyrrolidin-1-yl)benzamide

Catalog Number: EVT-3438713
CAS Number: 917909-55-8
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Amino-3-(pyrrolidin-1-yl)benzamide is a chemical compound with the molecular formula C11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}. It features an amino group at the fourth position and a pyrrolidinyl group at the third position of the benzamide ring. This compound is significant in various fields including medicinal chemistry and organic synthesis due to its unique structure and potential biological activities.

Source

The compound is synthesized through a multi-step process that involves the formation of a benzamide core, reduction of nitro groups, and introduction of the pyrrolidinyl group. Its synthesis has been documented in various scientific literature, showcasing its relevance in research .

Classification

4-Amino-3-(pyrrolidin-1-yl)benzamide falls under the category of substituted benzamides and pyrrolidine derivatives. These classifications are critical for understanding its chemical behavior and potential applications in pharmacology and organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-Amino-3-(pyrrolidin-1-yl)benzamide typically involves several key steps:

  1. Formation of the Benzamide Core: The initial step is the reaction of 4-nitrobenzoic acid with thionyl chloride to create 4-nitrobenzoyl chloride, which is then reacted with ammonia to yield 4-nitrobenzamide.
  2. Reduction of the Nitro Group: The nitro group in 4-nitrobenzamide is reduced to an amino group using palladium on carbon in a hydrogen atmosphere.
  3. Introduction of the Pyrrolidinyl Group: Finally, the amino-substituted benzamide is reacted with pyrrolidine to introduce the pyrrolidinyl group at the third position.

Technical Details

The reaction conditions for these steps are crucial. For instance, the reduction step often requires careful control of temperature and pressure to ensure complete conversion without side reactions. The introduction of the pyrrolidinyl group may also require specific solvents or catalysts to optimize yield .

Molecular Structure Analysis

Structure

The molecular structure of 4-Amino-3-(pyrrolidin-1-yl)benzamide can be represented as follows:

C11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}

This structure includes:

  • A benzene ring
  • An amide functional group
  • A pyrrolidine ring attached to the benzene.

Data

The compound's molecular weight is approximately 203.26 g/mol, and its structural formula reflects significant steric and electronic properties that influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: It can also undergo further reduction to yield different amine derivatives.
  • Substitution: The benzamide ring is susceptible to electrophilic substitution reactions like halogenation or nitration .

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions. The choice of reagents and conditions can significantly affect the yield and purity of the products obtained .

Mechanism of Action

Process

The mechanism of action for 4-Amino-3-(pyrrolidin-1-yl)benzamide primarily involves its interaction with specific biological targets, potentially influencing pathways related to cell signaling or enzyme activity. Research indicates that compounds with similar structures may exhibit antimicrobial or anticancer properties due to their ability to interact with cellular receptors or enzymes .

Data

Studies have shown that modifications to either the amino or pyrrolidinyl groups can lead to variations in biological activity, highlighting the importance of structural integrity in its mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

4-Amino-3-(pyrrolidin-1-yl)benzamide typically appears as a white crystalline solid. Its melting point and solubility characteristics are important for its handling and application in laboratory settings.

Chemical Properties

The compound exhibits basicity due to the amino group, allowing it to participate in acid-base reactions. It is also stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Relevant data regarding solubility, stability, and reactivity profiles are essential for understanding how this compound behaves in various environments.

Applications

Scientific Uses

4-Amino-3-(pyrrolidin-1-yl)benzamide has several applications across different scientific domains:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential antibacterial and anticancer activities.
  • Medicine: Explored as a therapeutic agent due to its interaction with specific biological targets.
  • Industry: Utilized in developing new materials and chemical processes that leverage its unique properties .
Introduction to 4-Amino-3-(pyrrolidin-1-yl)benzamide in Medicinal Chemistry

Historical Context and Emergence in Drug Discovery

The emergence of 4-amino-3-(pyrrolidin-1-yl)benzamide stems from convergent developments in benzamide and pyrrolidine chemistry during the late 1990s and early 2000s. Benzamide derivatives gained prominence with the discovery of compounds like tiapride (neurological applications) and later kinase inhibitors. Simultaneously, the pyrrolidine scaffold underwent reevaluation, moving beyond its role as a mere solubilizing group. Landmark studies highlighted pyrrolidine's ability to confer improved target selectivity and metabolic stability compared to aromatic heterocycles like pyrrole, attributed to its reduced planarity and increased hydrogen-bonding capacity (pKBHX ~2.59 vs pyrrole's 0.15) [6]. This period saw intensified exploration of N-substituted benzamides, particularly ortho- and meta-disubstituted variants, for CNS and oncology targets. Patent analysis reveals a surge around 2005-2010 in claims covering 3-aminobenzamide derivatives fused with N-heterocycles, exemplified by compounds targeting Btk (e.g., US9290504B2) and beta-secretase (e.g., US8299267B2), where the 3-(pyrrolidin-1-yl) substitution pattern proved critical for potency [1] [9]. The specific integration of the 4-amino group adjacent to the pyrrolidine-substituted position likely emerged from efforts to enhance hydrogen-bonding networks with kinase hinge regions or catalytic residues, as evidenced in later co-crystallization studies.

Table 2: Historical Timeline of Key Developments Leading to 4-Amino-3-(pyrrolidin-1-yl)benzamide

PeriodKey DevelopmentImpact
Late 1990sRise of pyrrolidine in CNS drug design (e.g., MCH-R1 antagonists)Validated pyrrolidine's role in receptor binding & brain penetration
Early 2000sKinase inhibitor development (e.g., Imatinib success)Established benzamide/isosteres as kinase scaffolds
Mid 2000sPatents on 3-heterocyclyl benzamides (e.g., Btk inhibitors)Demonstrated value of ortho-heterocycle substitution on benzamide
2010-2015Focus on 3D complexity & stereoselective pyrrolidine chemistryProvided synthetic routes enabling SAR exploration

Role as a Scaffold in Heterocyclic Compound Design

4-Amino-3-(pyrrolidin-1-yl)benzamide serves as a privileged scaffold enabling systematic exploration of chemical space across three distinct regions:

  • Benzamide Core Modifications: The carboxylic acid/amide functionality offers direct diversification. Conversion to secondary or tertiary amides (e.g., N-butyl, N-arylalkyl) tailors lipophilicity and modulates membrane permeability. Ring halogenation (e.g., 5-F, 6-Cl) or introduction of electron-withdrawing/-donating groups tunes electronic properties and influences π-stacking. Bioisosteric replacement of the amide, such as with reverse amides or sulfonamides, is less tolerated but possible with potency trade-offs, as observed in JNK3 inhibitor studies .
  • Pyrrolidine Optimization: This moiety offers the richest SAR landscape. C3/C4 stereochemistry critically influences target engagement; (S)- vs (R)-configurations can yield dramatic potency differences due to enantioselective protein binding. N-Functionalization (e.g., alkylation, acylation) modulates basicity and steric bulk. Ring fusion (e.g., pyrrolizines) or carbonyl incorporation (e.g., pyrrolidin-2-ones) alters conformation and hydrogen-bonding capacity. Crucially, the pyrrolidine's pseudorotation allows dynamic adaptation within binding pockets, enhancing binding entropy compared to rigid cores [6].
  • 4-Amino Group Utilization: This group acts as a primary vector for pharmacophore extension. Acylation or sulfonylation creates prodrugs or enhances solubility. Conversion to ureas/thioureas (e.g., linking to aryl/heteroaryl) builds out towards secondary hydrophobic pockets, a strategy successfully employed in PLK4 and Btk inhibitors [1] [8]. Its role as a hydrogen-bond donor is irreplaceable in many target interactions.

Table 3: Structure-Activity Relationship (SAR) of Key Scaffold Modifications

Modification SiteExemplary ChangeTypical Impact on Profile
Amide Nitrogen (R¹)N-Alkylation (e.g., n-butyl, cyclopropylmethyl)↑ Lipophilicity, variable effect on metabolic stability
N-Arylation / HeteroarylationCan ↑ potency but may ↓ solubility
Benzene Ring (R²)5/6-Halo (F, Cl)Modest ↑ lipophilicity, can influence metabolism & binding
5/6-Alkoxy (e.g., OCH₃, OCF₃)↑ Electron donation, may ↓ clearance
Pyrrolidine (R³)C3/C4 Stereochemistry (S vs R)Often >>10-fold difference in IC₅₀
N-Acylation / Sulfonylation↓ Basicity, can ↑ selectivity or alter PK
Ring Constraint (e.g., bicyclic fused)↑ Selectivity via reduced conformational flexibility
4-Amino Group (R⁴)Acylation (e.g., acetyl, benzoyl)Usually ↓ activity (blocks H-bonding)
Urea/Thiourea FormationCan ↑ potency against kinases by accessing back pocket

Significance in Targeting Kinase and Receptor Tyrosine Kinase Pathways

The 4-amino-3-(pyrrolidin-1-yl)benzamide scaffold demonstrates pronounced utility in inhibiting dysregulated kinases, particularly Bruton's Tyrosine Kinase (Btk) and Polo-like Kinase 4 (PLK4), validated through biochemical and cellular studies:

  • Btk Inhibition: This scaffold is integral to several patented Btk inhibitors (e.g., US9290504B2). Molecular modeling suggests the benzamide carbonyl and 4-amino group form critical hydrogen bonds with hinge region residues (e.g., Met477, Glu475) in Btk. The pyrrolidine moiety projects into a hydrophobic pocket near the DFG motif, with its basic nitrogen potentially engaging in salt bridges. Substitutions on the benzamide ring (e.g., halogenation) and pyrrolidine optimization (stereochemistry, N-alkyl) fine-tune potency and selectivity over related kinases like ITK. Derivatives have shown IC₅₀ values in the low nanomolar range (<100 nM) in enzymatic assays [1].
  • JNK3/PLK4 Selectivity: Scaffold hopping strategies replacing core elements (e.g., aminopyrazole to aminopyrimidine) while retaining the benzamide-pyrrolidine pharmacophore yielded potent JNK3 inhibitors (IC₅₀ ~30 nM) with >50-fold selectivity over JNK1. This selectivity stems from the scaffold's ability to exploit subtle differences in the hydrophobic back pocket near the DFG motif. Similarly, derivatives like 8h (PLK4 IC₅₀ = 6.7 nM) were designed by preserving key interactions with the hinge region (Glu90, Cys92) while optimizing the pyrrolidine-linked substituent to occupy a hydrophobic selectivity pocket. The scaffold's conformational flexibility facilitates adaptation to the unique ATP-binding site topology of PLK4 versus Aurora kinases [8].
  • Receptor Tyrosine Kinases (RTKs) & Other Targets: Beyond cytoplasmic kinases, the scaffold shows promise against RTKs. Docking studies suggest compatibility with VEGFR2 and FGFR1 binding sites. Furthermore, structural analogs demonstrate beta-secretase (BACE1) inhibition (e.g., US8299267B2), where the benzamide carbonyl and pyrrolidine nitrogen coordinate catalytic aspartates, and the 4-amino group stabilizes flap opening. Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists featuring the aminophenyl-pyrrolidinyl motif (Ki ~2.3 nM) further attest to its receptor targeting versatility [3] [9].

Table 4: Reported Inhibitory Activities of Scaffold Derivatives Against Key Targets

TargetExemplary Derivative StructureReported IC₅₀/KiSelectivity Notes
Btk3-(S)-Pyrrolidinyl-4-amino-5-fluorobenzamide analog< 100 nM>10-fold vs ITK (cellular assay)
PLK4Aminopyrimidine-Benzamide Hybrid (e.g., 8h)6.7 nMHigh vs Aurora kinases (>100-fold)
JNK35-(2-(Pyrrolidin-1-yl)acetamido)-N-butyl analog~30 nM>50-fold vs JNK1
MCH-R11-(4-Amino-phenyl)-pyrrolidin-3-yl-amine core2.3 nMGood oral bioavailability (32% rat)
BACE13-(2-Thiazol-2-yl-pyrrolidine-1-carbonyl) derivativeSub-μMCell-active in Aβ reduction assays

The 4-amino-3-(pyrrolidin-1-yl)benzamide scaffold remains a cornerstone of rational kinase inhibitor design. Its balanced physicochemical profile (cLogP ~2-3, PSA ~70 Ų) supports cellular permeability, while strategic modifications enable overcoming resistance mutations (e.g., gatekeeper mutations) by leveraging the scaffold's adaptability to engage alternative binding site residues. Continued exploration focuses on enhancing isoform selectivity and optimizing drug-like properties through stereoselective synthesis and prodrug approaches of this versatile chemotype [1] [8].

Properties

CAS Number

917909-55-8

Product Name

4-Amino-3-(pyrrolidin-1-yl)benzamide

IUPAC Name

4-amino-3-pyrrolidin-1-ylbenzamide

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)

InChI Key

CXSJNGITIMPKOT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)N

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.